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Propylene dimethacrylate - 7559-82-2

Propylene dimethacrylate

Catalog Number: EVT-452416
CAS Number: 7559-82-2
Molecular Formula: C11H16O4
Molecular Weight: 212.24 g/mol
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Product Introduction

Overview

Propylene dimethacrylate is a chemical compound that belongs to the family of methacrylate esters. It is primarily used as a crosslinking agent in various polymerization processes, contributing to the formation of durable and elastic materials. The compound is synthesized from propylene glycol and methacrylic acid, which are common precursors in organic chemistry.

Source

The primary sources for propylene dimethacrylate synthesis include propylene glycol and methacrylic acid. These materials can be obtained from petrochemical processes or synthesized through various organic reactions. The compound is utilized in several industrial applications, particularly in the production of polymers and resins.

Classification

Propylene dimethacrylate is classified as a methacrylate ester. It falls under the category of unsaturated esters, which are characterized by the presence of a vinyl group that can participate in radical polymerization reactions. This classification is significant for its applications in creating crosslinked networks in polymers.

Synthesis Analysis

Methods

The synthesis of propylene dimethacrylate typically involves two main methods:

  1. Esterification Reaction: This method involves the reaction of propylene glycol with methacrylic acid in the presence of a catalyst, usually an acid catalyst like sulfuric acid or p-toluenesulfonic acid. The reaction proceeds under reflux conditions to facilitate the removal of water formed during the esterification process.
  2. Transesterification: This method can also be employed where an existing methacrylate ester is reacted with propylene glycol. This reaction often requires high temperatures and may utilize catalysts to enhance yield.

Technical Details

The reaction conditions, such as temperature, pressure, and time, are critical for optimizing yield and purity. For instance, maintaining a temperature between 70-90 °C during the esterification can lead to favorable results. Reaction monitoring through techniques like gas chromatography can ensure that the desired product is achieved without significant byproducts.

Molecular Structure Analysis

Structure

Propylene dimethacrylate has a molecular formula of C10H18O4C_{10}H_{18}O_4. Its structure features two methacrylate groups attached to a propylene glycol backbone. The presence of these methacrylate groups allows for the formation of crosslinked polymer networks upon polymerization.

Data

  • Molecular Weight: Approximately 198.26 g/mol
  • Functional Groups: Ester groups (-COO-) and vinyl groups (-C=C-)
Chemical Reactions Analysis

Reactions

Propylene dimethacrylate participates in various chemical reactions:

  1. Radical Polymerization: In the presence of radical initiators (e.g., azobisisobutyronitrile), propylene dimethacrylate can undergo polymerization to form crosslinked polymers.
  2. Crosslinking Reactions: It can react with other monomers or oligomers to create three-dimensional networks, enhancing mechanical properties.

Technical Details

The polymerization kinetics can be influenced by factors such as temperature, concentration of initiators, and the presence of solvents. Understanding these parameters is crucial for controlling the properties of the resulting polymers.

Mechanism of Action

Process

The mechanism by which propylene dimethacrylate functions involves free radical initiation followed by propagation and termination steps:

  1. Initiation: A radical initiator decomposes to form free radicals that react with the vinyl groups in propylene dimethacrylate.
  2. Propagation: The free radicals add to the double bond of the methacrylate, generating new radicals that continue to react with additional monomers.
  3. Termination: The reaction concludes when two radicals combine or when a radical reacts with an inhibitor.

Data

The efficiency of this mechanism can be quantified through conversion rates measured via spectroscopic methods during polymerization.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Clear liquid
  • Boiling Point: Approximately 100 °C
  • Density: About 1.0 g/cm³ at 20 °C
  • Solubility: Soluble in organic solvents like acetone and ethanol but insoluble in water.

Chemical Properties

  • Reactivity: Highly reactive due to the presence of vinyl groups, making it suitable for polymerization.
  • Stability: Stable under normal conditions but sensitive to heat and light which may lead to premature polymerization.
Applications

Propylene dimethacrylate has diverse applications across several fields:

  1. Polymer Production: Used extensively as a crosslinking agent in producing durable plastics and elastomers.
  2. Biomedical Applications: Employed in creating biocompatible materials for tissue engineering and drug delivery systems.
  3. Adhesives and Coatings: Incorporated into formulations for adhesives and protective coatings due to its excellent adhesion properties.
Synthesis Methodologies and Reaction Mechanisms

Catalyzed Esterification Pathways for Propylene Dimethacrylate Production

Esterification remains the dominant route for PPGDMA synthesis, employing either methacrylic acid (MAA) or methacryloyl chloride (MAC) as acylating agents. The reaction proceeds via nucleophilic acyl substitution, where PPG’s terminal hydroxyl groups attack the electrophilic carbonyl carbon of methacrylating reagents. Catalyst selection critically governs reaction kinetics and end-capping efficiency:

  • Acid Chloride Route: Utilizing MAC with triethylamine (TEA) as an acid scavenger achieves near-quantitative conversion (>95%) under mild conditions (0–25°C). Stannous octoate co-catalysis further suppresses epimerization and thermal polymerization. Fourier-transform infrared (FTIR) validation shows complete disappearance of ν(OH) at 3400 cm⁻¹ and emergence of ν(C=O) at 1731 cm⁻¹ post-reaction [1] [9].
  • Direct Esterification: MAA esterification requires Brønsted/Lewis acid catalysts (e.g., p-toluenesulfonic acid, H₂SO₄) at elevated temperatures (85–120°C). Reaction equilibrium limitations necessitate azeotropic water removal using toluene, achieving 80–90% yields. Nuclear magnetic resonance (NMR) quantification reveals residual hydroxyl protons at δ 4.4 ppm if stoichiometry favors PPG [3] [9].

End-capping efficiency (EE) diminishes with increasing PPG molecular weight (MW) due to steric hindrance. For PPG-425 (MW=425 g/mol), EE exceeds 90%, whereas PPG-2000 (MW=2000 g/mol) exhibits EE≤75% even with MAC [1]. Inhibitors like hydroquinone (100–500 ppm) or butylated hydroxytoluene (BHT, 100 ppm) are essential to prevent Michael addition and radical oligomerization [2] [4].

Table 1: Catalyzed Esterification Performance for PPGDMA Synthesis

Acylating AgentCatalyst SystemTemperature (°C)Time (h)Yield (%)End-Capping Efficiency (%)
Methacryloyl chlorideTriethylamine/Stannous octoate0–253–492–9790–98
Methacrylic acidp-TsOH/H₂SO₄85–1206–880–8875–85
Methacrylic anhydrideH₂SO₄/DMAP70–905–785–9080–90

Transesterification Strategies Using Alkali Metal and Organometallic Catalysts

Transesterification offers a side-product-minimized pathway by reacting PPG with methyl methacrylate (MMA) or methacrylic anhydride under basic conditions. This route circumvents water generation, simplifying purification:

  • Alkali Metal Catalysts: Sodium methoxide (NaOMe) or potassium carbonate (K₂CO₃) facilitates carbonyl exchange at 80–100°C. Kinetic studies confirm first-order dependence on [MMA] and [catalyst], with turnover frequencies (TOF) of 15–20 h⁻¹ for NaOMe. However, base-induced Michael addition causes β-elimination, forming acrylate byproducts detectable via GC-MS at δ 6.4 ppm (CH₂=CH-) [5] [7].
  • Organometallic Complexes: Titanium(IV) butoxide [Ti(OBu)₄] or dibutyltin dilaurate (DBTDL) enables milder reactions (60–80°C) via Lewis-acidic activation. In situ FTIR monitoring shows 95% MMA consumption within 2 h for PPG-400 systems. Activation energies (Eₐ) range from 45–60 kJ/mol, lower than acid-catalyzed routes (70–90 kJ/mol) [9].

Acyl migration remains a challenge, particularly for unsymmetrical PPG diols, yielding regioisomeric mixtures. For example, glycerol dimethacrylate transesterification produces acetyloxypropylene dimethacrylate (Acet-GDMA), where acetyl migration generates both α,β and α,γ isomers, identifiable via ¹H NMR (δ 5.3 ppm for methine proton) [3].

Radical-Initiated Polymerization Kinetics and Side-Reaction Suppression

Photopolymerization of PPGDMA follows autoaccelerated radical chain-growth, characterized by three regimes: pre-gel liquid, rubbery gel, and glassy state. Key kinetic features include:

  • Diffusion-Controlled Termination: Early-stage polymerization (conversion <10%) exhibits linear rate increases due to Trommsdorff-Norrish effect, where chain entanglement reduces termination rate (kₜ) by 10³-fold. For PPGDMA-560, the maximal polymerization rate (Rₚ,max) reaches 25 s⁻¹ at 40% conversion under 50 mW/cm² blue light [2] [6].
  • Reactivity Ratios: Methacrylic C=C bonds in PPGDMA show lower propagation rates (kₚ=120–180 M⁻¹s⁻¹) versus acrylates (kₚ=1,500 M⁻¹s⁻¹), attributed to steric hindrance and radical stability. Comparative studies of poly(propylene glycol) diacrylate (PPGDA) and PPGDMA confirm higher activation energy for methacrylates (Eₐ=28 kJ/mol vs. 22 kJ/mol) [7].

Side-reaction suppression employs:

  • Addition-Fragmentation Chain Transfer (AFCT): Vinyl sulfonate ester-terminated PPGDMA regulates network growth, reducing shrinkage stress by 50% while doubling impact strength via chain-extension mechanisms [10].
  • Oxygen Inhibition Mitigation: Camphorquinone (CQ)/amine systems minimize peroxy radical formation, while thiodiphenol co-initiators scavenge O₂ via redox reactions [6].

Table 2: Radical Polymerization Kinetic Parameters for PPGDMA Systems

PPGDMA Mn (g/mol)Initiator SystemRₚ,max (s⁻¹)Final DC (%)Gel Point (% Conversion)
400Camphorquinone/DMPT18788–10
560TPO-L25855–7
1000CQ/EDAB126512–15

Solvent-Free Synthesis Optimization for Industrial Scalability

Solvent-free methodologies prioritize atom economy and downstream processing efficiency, critical for metric-ton-scale production:

  • Vacuum-Assisted Reactive Distillation: Applying vacuum (0.04–0.08 MPa) shifts esterification equilibrium by removing water/methanol. For TEGDMA synthesis (analogous to PPGDMA), this achieves 95% yields at 110°C with 0.5 wt% H₂SO₄, eliminating solvent-recovery units [5].
  • Tubular Reactor Continuous Processing: Laminar flow reactors enable precise temperature/residence time control (T=120°C, t=30 min). PPGDMA-400 synthesis attains space-time yields of 500 kg·m⁻³·h⁻¹ with acid values <5 mg KOH/g, meeting pharmaceutical-grade purity [9] [4].

Viscosity management is paramount. Neat PPG-1000 exhibits η=0.6 Pa·s at 80°C, rising to η=8.2 Pa·s for PPGDMA-1000. Thin-film evaporators or static mixers ensure homogeneous heat/mass transfer, suppressing hotspots that trigger oligomerization [4] [9].

Table 3: Industrial-Scale Process Parameters for Solvent-Free PPGDMA Synthesis

Properties

CAS Number

7559-82-2

Product Name

Propylene dimethacrylate

IUPAC Name

2-(2-methylprop-2-enoyloxy)propyl 2-methylprop-2-enoate

Molecular Formula

C11H16O4

Molecular Weight

212.24 g/mol

InChI

InChI=1S/C11H16O4/c1-7(2)10(12)14-6-9(5)15-11(13)8(3)4/h9H,1,3,6H2,2,4-5H3

InChI Key

JJBFVQSGPLGDNX-UHFFFAOYSA-N

SMILES

CC(COC(=O)C(=C)C)OC(=O)C(=C)C

Canonical SMILES

CC(COC(=O)C(=C)C)OC(=O)C(=C)C

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